ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9661348
InChI: InChI=1S/C16H20N6O3/c1-3-25-16(24)21-8-6-20(7-9-21)15(23)13-5-4-12(2)14(10-13)22-11-17-18-19-22/h4-5,10-11H,3,6-9H2,1-2H3
SMILES: CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N3C=NN=N3
Molecular Formula: C16H20N6O3
Molecular Weight: 344.37 g/mol

ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate

CAS No.:

VCID: VC9661348

Molecular Formula: C16H20N6O3

Molecular Weight: 344.37 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate -

Description

Ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate is a complex organic compound with a molecular formula of C16H20N6O3 and a molecular weight of 344.3684 g/mol . This compound belongs to a class of piperazine derivatives, which are significant in medicinal chemistry due to their diverse pharmacological properties. The presence of the tetrazole and benzoyl functional groups attached to a piperazine ring makes it a subject of interest in drug discovery and development.

Synthesis and Characterization

The synthesis of ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate typically involves multi-step reactions starting from commercially available precursors. The process requires careful control of reaction conditions such as temperature, time, and pH to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of intermediates and the final compound.

Potential Applications

Piperazine derivatives, including ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate, are of interest in medicinal chemistry due to their potential therapeutic applications. These compounds can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties, depending on their specific structural features.

Product Name ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate
Molecular Formula C16H20N6O3
Molecular Weight 344.37 g/mol
IUPAC Name ethyl 4-[4-methyl-3-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H20N6O3/c1-3-25-16(24)21-8-6-20(7-9-21)15(23)13-5-4-12(2)14(10-13)22-11-17-18-19-22/h4-5,10-11H,3,6-9H2,1-2H3
Standard InChIKey ALFTYFRPDRTXDD-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N3C=NN=N3
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N3C=NN=N3
PubChem Compound 49653877
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator